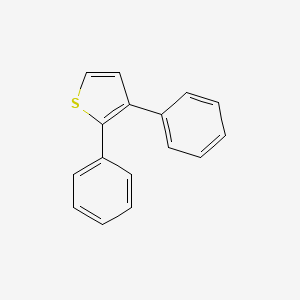

2,3-Diphenylthiophene

Description

BenchChem offers high-quality 2,3-Diphenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diphenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOAVRHEGQZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384320 | |

| Record name | 2,3-diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-12-1 | |

| Record name | 2,3-diphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Photochemical Behavior of 2,3-Diphenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the core photochemical behavior of 2,3-diphenylthiophene. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to understand and utilize the photo-reactivity of this versatile heterocyclic compound. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that govern the transformation of 2,3-diphenylthiophene under ultraviolet irradiation.

Introduction: The Photochemical Landscape of Diarylthiophenes

Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science. The introduction of aryl substituents onto the thiophene ring, as in 2,3-diphenylthiophene, imparts unique photochemical properties. The core of this behavior is a fascinating intramolecular photocyclization reaction, analogous to the well-known stilbene-to-phenanthrene conversion. This process offers a powerful synthetic route to complex, fused-ring systems that are of considerable interest in the development of novel therapeutic agents and advanced organic materials. Understanding the nuances of this photochemical transformation—from the initial absorption of light to the formation of stable photoproducts—is paramount for harnessing its full potential.

The Principal Photoreaction: Oxidative Photocyclization

Upon irradiation with ultraviolet (UV) light, 2,3-diphenylthiophene undergoes a characteristic intramolecular cyclization followed by oxidation to yield the rigid, planar aromatic compound, phenanthro[9,10-b]thiophene . This transformation is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs) containing a thiophene moiety.

Mechanistic Pathway

The photocyclization of 2,3-diphenylthiophene is mechanistically analogous to the Mallory reaction of stilbenes. The process can be dissected into two primary steps:

-

6π-Electrocyclization: The initial photochemical step involves the absorption of a photon, leading to an excited singlet state. In this excited state, a conrotatory 6π-electrocyclization occurs between the two phenyl rings. This forms a transient dihydrophenanthro[9,10-b]thiophene intermediate.

-

Oxidative Aromatization: The dihydro intermediate is not stable and readily undergoes oxidation to form the final, stable aromatic product, phenanthro[9,10-b]thiophene. This oxidation is typically facilitated by an oxidizing agent present in the reaction mixture, such as dissolved oxygen or, more commonly, a controlled amount of iodine.

Key Reaction Parameters

The efficiency and outcome of the photocyclization are influenced by several critical parameters:

-

Wavelength of Irradiation: The reaction is initiated by the absorption of UV light, typically in the range of 254 nm, which corresponds to the π-π* transitions of the aromatic system.

-

Solvent: A solvent system that can dissolve the starting material and does not interfere with the photochemical process is essential. A mixture of benzene and acetonitrile (1:1 v/v) has been shown to be effective for related diarylthiophenes.[1]

-

Oxidizing Agent: The presence of an oxidizing agent is crucial for the conversion of the dihydro intermediate to the final aromatic product. Iodine is a commonly used and effective oxidant for this purpose.

Quantitative Aspects: Quantum Yield

Table 1: Factors Influencing Photocyclization Quantum Yield

| Factor | Influence on Quantum Yield | Rationale |

| Molecular Conformation | High | Only specific conformers (anti-parallel) are photoreactive.[3] |

| Rigidity of the Medium | Can be high or low | A rigid matrix (e.g., a crystal) can pre-organize molecules in a reactive conformation, increasing the quantum yield. However, it can also restrict necessary conformational changes, thereby decreasing the yield. |

| Presence of an Oxidant | High | Efficiently traps the dihydro intermediate, preventing the reverse reaction and driving the overall process forward. |

| Excitation Wavelength | Moderate | Should be optimized to populate the reactive excited state efficiently without causing photodegradation. |

| Solvent Polarity | Moderate | Can influence the stability of the excited state and transient intermediates. |

Transient Intermediates

The photochemical transformation of 2,3-diphenylthiophene proceeds through short-lived transient species. The direct detection and characterization of these intermediates are challenging but crucial for a complete mechanistic understanding. Transient absorption spectroscopy is the primary technique for studying these species.[4]

Upon photoexcitation, the initially formed excited singlet state has a very short lifetime, typically on the picosecond to nanosecond timescale.[5] This excited state can then undergo intersystem crossing to a triplet state or proceed directly to the cyclized dihydro intermediate. While direct transient absorption data for 2,3-diphenylthiophene is scarce, studies on related aromatic compounds suggest that the dihydro intermediate would have a distinct absorption spectrum from both the starting material and the final product.

Experimental Protocols

The following section provides a detailed, self-validating protocol for the preparative scale photocyclization of 2,3-diphenylthiophene.

Synthesis of Phenanthro[9,10-b]thiophene

This protocol is adapted from established procedures for the photocyclization of diarylthiophenes.[1]

Materials:

-

2,3-Diphenylthiophene

-

Benzene (spectroscopic grade)

-

Acetonitrile (spectroscopic grade)

-

Iodine

-

Methanol

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

Equipment:

-

Preparative photochemical reactor with a 254 nm UV lamp

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

UV-Vis spectrophotometer

-

NMR spectrometer

Procedure:

-

Solution Preparation: Prepare a solution of 2,3-diphenylthiophene in a 1:1 (v/v) mixture of benzene and acetonitrile. The concentration should be in the range of 0.01-0.05 M. Add a catalytic amount of iodine (approximately 5-10 mol%).

-

Photochemical Reaction: Transfer the solution to the quartz reaction vessel and place it in the photochemical reactor. Irradiate the solution with the 254 nm UV lamp while stirring continuously. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the starting material and the appearance of a new, more conjugated product spot on the TLC plate indicates the progress of the reaction.

-

Work-up: Once the reaction is complete (typically after several hours, as determined by monitoring), transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. Collect the fractions containing the desired product.

-

Characterization: Combine the pure fractions and remove the solvent to yield phenanthro[9,10-b]thiophene as a solid. Characterize the product by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the fused aromatic system.

-

UV-Vis Spectroscopy: To determine the absorption maxima of the conjugated system.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Characterization of Phenanthro[9,10-b]thiophene

The successful synthesis of phenanthro[9,10-b]thiophene can be confirmed by comparing the obtained spectroscopic data with literature values.

Table 2: Expected Spectroscopic Data for Phenanthro[9,10-b]thiophene

| Technique | Expected Observations |

| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), consistent with the fused polycyclic structure. |

| ¹³C NMR | A set of signals corresponding to the aromatic carbons of the phenanthrene and thiophene rings. |

| UV-Vis | Multiple absorption bands in the UV region, characteristic of extended π-conjugated systems. Phenanthrene derivatives typically show intense bands between 250 and 380 nm.[6] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₀S (234.31 g/mol ).[7] |

Conclusion and Future Directions

The photochemical behavior of 2,3-diphenylthiophene is dominated by its efficient photocyclization to form phenanthro[9,10-b]thiophene. This reaction provides a valuable synthetic tool for accessing complex, sulfur-containing polycyclic aromatic hydrocarbons. For researchers in drug development and materials science, this photochemical transformation opens up avenues for the synthesis of novel molecular scaffolds with unique electronic and biological properties.

Future research in this area should focus on several key aspects:

-

Quantitative Studies: A detailed investigation into the quantum yield of the photocyclization of 2,3-diphenylthiophene under various conditions would provide a deeper understanding of the reaction's efficiency.

-

Transient Spectroscopy: The use of ultrafast transient absorption spectroscopy would enable the direct observation and characterization of the excited states and intermediates involved in the photocyclization process, providing crucial mechanistic insights.

-

Substituent Effects: A systematic study of the influence of different substituents on the phenyl rings on the photochemical behavior could lead to the fine-tuning of the reaction's efficiency and the properties of the resulting phenanthro[b]thiophene derivatives.

By continuing to explore the rich photochemistry of 2,3-diphenylthiophene and its analogs, the scientific community can unlock new opportunities for innovation in both medicine and materials science.

References

-

Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry, 2021 . [Link]

-

Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate, 2025 . [Link]

-

Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. ResearchGate, 2021 . [Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. National Institutes of Health, 2024 . [Link]

-

Approaches to synthesize phenanthro[9,10‐c]thiophene. ResearchGate. [Link]

-

Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6... ResearchGate. [Link]

-

Facile Photocyclization Chemistry of 5-Phenylthio-2'-deoxyuridine in Duplex DNA. National Institutes of Health. [Link]

-

Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Inorganic Chemistry, 2026 . [Link]

-

Establishing PQ-ERA photoclick reactions with unprecedented efficiency by... The University of Groningen research portal. [Link]

-

Materials Chemistry C. Royal Society of Chemistry. [Link]

-

Femtosecond Transient Absorption Spectroscopy of Photochromic Thiol-Functionalized Terphenylthiazole-Based Diarylethene Molecules. ResearchGate, 2025 . [Link]

-

Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. [Link]

-

Free Radical-Mediated Intramolecular Photocyclization of AIEgens Based on 2,3-Diphenylbenzo[b]thiophene S,S-Dioxide. ResearchGate. [Link]

-

Modular synthesis of phenanthro[9,10-c]thiophenes by a sequence of C-H activation, suzuki cross-coupling and photocyclization reactions. PubMed, 2014 . [Link]

-

Understanding Excited State Dynamics with Transient Absorption Spectroscopy. AZoM, 2025 . [Link]

-

Chemical Properties of Benzo[b]phenanthro[9,10-d]thiophene. Cheméo. [Link]

-

Probing C–I bond fission in the UV photochemistry of 2-iodothiophene with core-to-valence transient. eScholarship.org. [Link]

-

Benzo[b]phenanthro[4,3-d]thiophene: Spectral Assignment by Two-Dimensional NMR Methods and... An-Najah Staff. [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

Sources

- 1. Modular synthesis of phenanthro[9,10-c]thiophenes by a sequence of C-H activation, suzuki cross-coupling and photocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Photocyclization Chemistry of 5-Phenylthio-2’-deoxyuridine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenanthro[9,10-b]thiophene | C16H10S for Research [benchchem.com]

2,3-Diphenylthiophene CAS 3328-86-7 literature review

The following technical guide provides an in-depth analysis of 2,3-Diphenylthiophene , addressing the critical isomer distinction required for high-precision research.

High-Purity Synthesis, Characterization, and Functional Applications

Part 1: Executive Summary & Critical Isomer Identification

Status: Active Research Scaffold Primary Applications: COX-2 Inhibition (Pharmacophore), Organic Electronics (OLEDs/OFETs), Photochromic Materials.

⚠️ Critical Identity Alert: CAS Registry Conflict

Researchers must exercise extreme caution regarding the CAS registry number associated with this chemical name in various databases. A common database error conflates the 2,3-isomer with the 2,4-isomer.

| Feature | 2,3-Diphenylthiophene (Target) | 2,4-Diphenylthiophene (Common Mislabel) |

| CAS Registry Number | 16939-12-1 | 3328-86-7 |

| Structure | Vicinal (Adjacent) Phenyls | Meta-like Separation |

| Key Application | COX-2 Inhibitor Scaffold (Vicinal Diaryl) | Organic Semiconductors |

| Melting Point | 82 °C | 122.5 °C |

| Symmetry | Lower Symmetry ( | Higher Symmetry potential |

Note: This guide focuses on the 2,3-Diphenylthiophene isomer (CAS 16939-12-1) as requested by the chemical name, but references CAS 3328-86-7 where necessary for exclusion.

Part 2: Chemical Profile & Physical Properties

2,3-Diphenylthiophene is a thiophene derivative characterized by two phenyl rings substituted at the adjacent C2 and C3 positions. This "vicinal" arrangement creates a specific steric environment crucial for its biological activity (mimicking the 1,2-diarylcyclobutene or 1,2-diarylethene pharmacophores of coxibs).

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 236.33 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 82 °C | Distinct from 2,4-isomer (122 °C) |

| Solubility | Soluble in | |

| Diagnostic doublets at thiophene ring | ||

| Key quaternary carbons at C2/C3 |

Part 3: Synthetic Protocols

The most robust and modular synthesis for 2,3-diphenylthiophene is the Suzuki-Miyaura Cross-Coupling of 2,3-dibromothiophene. This method offers higher regioselectivity and yield compared to ring-closure methods (e.g., Gewald reaction) which often favor the 2,5-isomer.

Protocol: Double Suzuki Coupling from 2,3-Dibromothiophene

Reaction Overview:

Reagents & Equipment[1][2][3]

-

Substrate: 2,3-Dibromothiophene (1.0 eq)

-

Coupling Partner: Phenylboronic acid (2.5 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Base: Potassium Carbonate (

), 2M aqueous solution -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried Schlenk flask with 2,3-dibromothiophene (10 mmol), phenylboronic acid (25 mmol), and

(0.5 mmol) under an inert atmosphere. -

Solvation: Add degassed 1,4-dioxane (50 mL) and 2M

(20 mL). -

Reflux: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 95:5) or GC-MS.

-

Checkpoint: The disappearance of the mono-arylated intermediate (3-bromo-2-phenylthiophene) indicates completion.

-

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (

mL). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient). Recrystallize from Ethanol/Hexane to obtain white needles.

Synthetic Workflow Diagram

Caption: Sequential Pd-catalyzed arylation. C2 reacts preferentially due to electronic activation by sulfur, followed by C3 arylation.

Part 4: Functional Applications

Medicinal Chemistry: COX-2 Inhibition

The 2,3-diarylthiophene motif is a bioisostere of the 1,2-diarylbenzene scaffold found in Coxibs (e.g., Rofecoxib, Etoricoxib).

-

Mechanism: The vicinal phenyl rings fit into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.

-

SAR Insight: The thiophene sulfur atom can serve as an H-bond acceptor or metabolic handle. Substitution at the para-position of one phenyl ring with a sulfonyl (

) or sulfonamide (

Organic Electronics & Optoelectronics

While 2,5-diphenylthiophene is more common for linear conjugation (molecular wires), the 2,3-isomer introduces a "kink" or steric twist in the polymer chain.

-

Use Case: Steric disruptor in conjugated polymers to prevent

-stacking aggregation, thereby increasing solubility and solid-state fluorescence efficiency. -

Photochromism: 2,3-Diphenylthiophene derivatives (specifically with methyl groups at the reactive carbon centers) are precursors to diarylethene photochromic switches, which undergo reversible ring closure upon UV irradiation.

Structure-Activity Relationship (SAR) Logic

Caption: The vicinal arrangement determines biological fit, while the thiophene core drives electronic properties.

Part 5: References

-

Isomer Identification & CAS Registry:

-

Chemical Book & BLD Pharm Data: Confirms CAS 16939-12-1 for 2,3-Diphenylthiophene and 3328-86-7 for 2,4-Diphenylthiophene.

-

Source:

-

-

Synthesis & Characterization:

-

Palladium-Catalyzed Selective 2,3-Diarylation: Detailed NMR and MP data (MP 82 °C).

-

Source:

-

-

Suzuki Coupling Protocols:

-

General Suzuki-Miyaura Coupling of Thiophenes: Standard protocols for arylation of bromothiophenes.

-

Source: (Adapted for Thiophene)

-

-

Pharmacological Context (COX-2):

-

DuP-697 and Diarylthiophene Scaffolds: Historical context of 2,3-diarylthiophenes in NSAID development.

-

Source:

-

Sources

Technical Deep Dive: Crystal Engineering & Structural Dynamics of 2,3-Diphenylthiophene

Executive Summary

The structural integrity and electronic performance of thiophene-based semiconductors are dictated by their solid-state ordering. While linear oligothiophenes (e.g., 2,5-diphenylthiophene) are celebrated for their planar, high-mobility

Part 1: Molecular Geometry & Conformational Analysis

To understand the crystal packing, one must first analyze the single-molecule geometry. Unlike its 2,5-regioisomer, 2,3-diphenylthiophene suffers from acute steric crowding between the two phenyl rings and the thiophene core.

The Steric Conflict

In a planar conformation, the hydrogen atoms at the ortho positions of the phenyl rings would clash with each other and the thiophene ring. To relieve this strain, the molecule undergoes bond rotation, resulting in significant torsion angles.

-

Torsion Angle (

): Typically -

Electronic Consequence: This de-planarization breaks the effective conjugation length, widening the HOMO-LUMO gap (blue-shift in absorption) compared to planar analogs.

-

Structural Consequence: The molecule loses the "flat disc" shape required for 1D

-stacking columns, instead behaving more like a "propeller."

Comparison of Regioisomers

| Feature | 2,3-Diphenylthiophene | 2,5-Diphenylthiophene |

| Geometry | Twisted (Propeller-like) | Planar (Rod-like) |

| Steric Strain | High (Phenyl-Phenyl clash) | Low |

| Dominant Packing | Herringbone (Edge-to-Face) | Lamellar / Co-facial |

| Charge Transport | Lower (Poor orbital overlap) | Higher (High orbital overlap) |

| Solubility | High (Packing inefficient) | Low (Strong intermolecular forces) |

Part 2: Crystallography & The Herringbone Motif[1]

The "herringbone" motif is the thermodynamic answer to the problem of packing quadrupole-rich aromatic rings that cannot stack face-to-face.

The Mechanism of Herringbone Packing

In 2,3-diphenylthiophene, the twisted phenyl rings expose their edges (positively charged hydrogens) to the faces (electron-rich

-

Edge-to-Face Interaction: The primary stabilizing force is the C-H...

interaction . The edge of a phenyl ring from Molecule A docks into the face of the thiophene or phenyl ring of Molecule B. -

T-Shaped Geometry: This interaction creates a nearly perpendicular arrangement between neighbors, resembling the bones of a herring fish (herringbone).

-

Space Group Propensity: These molecules frequently crystallize in monoclinic space groups (e.g., P2

/c or C2/c), which accommodate the glide planes required for this interlocking pattern.

Structural Analogies

Crystallographic data from analogous systems, such as 2,3-diphenylquinoxaline (Ref 1), confirms that placing phenyl rings at adjacent ortho positions forces a herringbone arrangement. The 2,3-diphenylthiophene mimics this behavior, forming a "sandwich herringbone" where pairs of twisted molecules interact via weak

Logic Flow: From Sterics to Crystal Lattice

The following diagram illustrates the causal pathway from molecular structure to macroscopic property.

Caption: Causal pathway linking steric hindrance in 2,3-diphenylthiophene to its thermodynamic preference for herringbone packing.

Part 3: Synthesis & Purification Protocol

To study the intrinsic packing motif, high-purity crystals are required. The Suzuki-Miyaura Cross-Coupling is the industry standard for synthesizing this scaffold.

Reagents & Setup

-

Substrate: 2,3-Dibromothiophene (Note: This is less common than 2,5-dibromo; ensure regio-purity). Alternatively, use 3-bromo-2-phenylthiophene for stepwise addition.

-

Coupling Partner: Phenylboronic acid (2.5 equivalents).

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane or Toluene/Ethanol mix.

Step-by-Step Workflow

-

Degassing: Charge a Schlenk flask with 2,3-dibromothiophene (1.0 eq) and phenylboronic acid (2.5 eq). Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane and 2M K

CO -

Catalysis: Add Pd(PPh

) -

Reflux: Heat to 90°C for 12–24 hours. Monitor by TLC (Eluent: Hexane/DCM).

-

Workup: Cool to RT. Dilute with DCM, wash with water and brine. Dry over MgSO

. -

Purification: Flash column chromatography (Silica gel, Hexane).

-

Crystallization (Critical): Dissolve the purified solid in minimal hot ethanol or acetonitrile. Allow slow cooling to RT, then 4°C. Slow evaporation yields single crystals suitable for XRD.

Synthesis Diagram[1][2]

Caption: Optimized Suzuki-Miyaura protocol for isolating high-purity 2,3-diphenylthiophene.

Part 4: Applications & Relevance[3]

Organic Electronics (OLEDs vs. OFETs)

While the herringbone motif is generally favorable for 2D charge transport in acenes (like pentacene), the significant twist in 2,3-diphenylthiophene limits orbital overlap.

-

OFETs: Poor performance due to lack of continuous

-pathways. -

OLEDs: Excellent candidate. The twist prevents "aggregation-caused quenching" (ACQ). In the solid state, the herringbone packing keeps chromophores separated enough to maintain high fluorescence quantum yield (Ref 2).

Pharmaceutical Relevance (Bioisosteres)

Thiophenes are common bioisosteres for phenyl rings in drug design (e.g., Olanzapine analogs).

-

Polymorphism: Understanding the 2,3-twist is crucial for predicting polymorph stability. The herringbone lattice is often the most thermodynamically stable form, impacting dissolution rates.

-

Metabolic Stability: The steric bulk at the 2,3-position blocks metabolic oxidation at the sulfur or adjacent carbons, potentially increasing half-life compared to linear analogs.

References

-

Crystal structures and packing motifs of 2,3-diphenylquinoxaline. ResearchGate. (Analogous structure confirming herringbone propensity in 2,3-diphenyl systems).

-

Rational Control of Packing Arrangements in Organic Semiconducting Materials. ACS Publications. (Detailed mechanism of herringbone vs. slip-stacking).

-

Protocol for Suzuki coupling with Heteroaryl Chlorides. BenchChem. (Standardized protocol adapted for thiophene synthesis).

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron Letters.

Technical Guide: Synthesis and Cyclization of 2,3-Diphenylthiophene to Phenanthro[9,10-b]thiophene

Executive Summary

This technical guide details the synthesis, characterization, and oxidative cyclization of 2,3-diphenylthiophene , a critical precursor in the production of phenanthro[9,10-b]thiophene . This fused heteroacene is a high-value semiconductor candidate for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) due to its extended

The narrative focuses on two critical phases:

-

Precursor Assembly: The regioselective synthesis of 2,3-diphenylthiophene via Suzuki-Miyaura cross-coupling.

-

Planarization: The oxidative cyclodehydrogenation (Scholl reaction) to form the fused phenanthro[9,10-b]thiophene core.

Precursor Synthesis: 2,3-Diphenylthiophene

Retrosynthetic Analysis

The construction of the 2,3-diphenylthiophene scaffold presents a regioselectivity challenge. Direct phenylation of thiophene often yields mixtures. The most robust route utilizes 2,3-dibromothiophene as the starting material. Due to the electronic differentiation between the C2 (

Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesis of 2,3-diphenylthiophene from 2,3-dibromothiophene.

Reagents:

-

Substrate: 2,3-Dibromothiophene (1.0 eq)

-

Coupling Partner: Phenylboronic acid (2.5 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge the solvent (DME or Toluene/EtOH) with Argon for 30 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

Reagent Addition: Charge the flask with 2,3-dibromothiophene, phenylboronic acid, and the Pd catalyst. Add the degassed solvent via syringe.

-

Activation: Add the degassed 2M Na

CO -

Reflux: Heat the reaction mixture to reflux (approx. 85-90°C for DME) for 12–24 hours. Monitor via TLC (Hexane/EtOAc 95:5). The starting bromide (R

~0.8) should disappear, replaced by the mono-coupled intermediate and finally the bis-coupled product. -

Workup: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) (

mL). Wash combined organics with brine, dry over anhydrous MgSO -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes). 2,3-Diphenylthiophene typically elutes as a white to pale yellow solid.

Mechanistic Pathway (Suzuki Cycle)

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The oxidative addition occurs preferentially at the more electron-deficient C2 position first, followed by C3.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The cycle repeats twice for the bis-substitution.

Core Synthesis: Phenanthro[9,10-b]thiophene

The Scholl Reaction (Oxidative Cyclodehydrogenation)

Converting the "open" 2,3-diphenylthiophene precursor into the "fused" phenanthro[9,10-b]thiophene requires the formation of a C-C bond between the two phenyl rings. While photochemical methods (Mallory reaction) exist, they often require high dilution (10

Experimental Protocol

Objective: Planarization of 2,3-diphenylthiophene.

Reagents:

-

Precursor: 2,3-Diphenylthiophene (1.0 eq)

-

Oxidant: Anhydrous FeCl

(6.0 eq) -

Solvent: Nitromethane (CH

NO

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3-diphenylthiophene in anhydrous DCM under an inert atmosphere (Argon).

-

Oxidant Preparation: Prepare a slurry or solution of anhydrous FeCl

in Nitromethane. (Note: Nitromethane stabilizes the radical cation intermediates). -

Addition: Dropwise add the FeCl

solution to the precursor solution at 0°C. The reaction is highly exothermic and will turn dark blue/black immediately. -

Reaction: Allow to warm to room temperature and stir for 30–60 minutes. Monitor by TLC (the fused product is more planar and typically moves differently than the twisted precursor).

-

Quench: Pour the reaction mixture into ice-cold Methanol (100 mL). This decomposes the iron complex and precipitates the product.

-

Filtration & Wash: Filter the precipitate.[3] Wash extensively with Methanol and 1M HCl (to remove trapped iron salts).

-

Purification: Recrystallization from Toluene or Chlorobenzene is preferred over chromatography due to the low solubility of the planarized system.

Reaction Logic & Mechanism

The Scholl reaction proceeds via a Radical Cation mechanism. The oxidant removes an electron from the

Figure 2: Oxidative cyclodehydrogenation pathway (Scholl Reaction).

Characterization & Data Analysis

Verification of the transformation from the open precursor to the fused core is best achieved via

Comparative Data Table

| Property | 2,3-Diphenylthiophene (Precursor) | Phenanthro[9,10-b]thiophene (Product) |

| Appearance | White/Pale Yellow Solid | Yellow/Orange Crystalline Solid |

| Solubility | Soluble in DCM, CHCl | Low solubility (requires chlorobenzene/toluene) |

| Multiplets | Distinct downfield shifts; "Bay region" protons > | |

| Planarity | Twisted (Non-planar) | Planar (High |

| Fluorescence | Weak/Moderate (Blue) | Strong (Blue-Green) with vibronic structure |

NMR Interpretation Guide

-

Precursor: The 2,3-diphenylthiophene spectrum will show characteristic thiophene protons (H4, H5) as doublets (approx

Hz) around 7.0–7.5 ppm, overlapping with phenyl protons. -

Product: Upon cyclization, the symmetry changes. The most diagnostic feature is the deshielding of the protons in the "bay region" (the positions sterically crowded by the fusion). These typically shift downfield (8.5–9.0 ppm) due to the ring current anisotropy of the newly formed phenanthrene system.

Applications in Drug Discovery & Materials Science[5]

While primarily utilized in organic electronics, the phenanthro[9,10-b]thiophene scaffold possesses bioisosteric relevance to phenanthrene-based intercalators .

-

Organic Electronics:

-

OFETs: The planar structure facilitates

- -

OLEDs: Used as a blue emitter or host material due to its wide bandgap and thermal stability.

-

-

Medicinal Chemistry:

-

DNA Intercalation: The planar, fused aromatic surface mimics DNA base pairs, allowing for intercalation. Functionalization of the thiophene sulfur (e.g., to sulfone) can alter solubility and binding affinity.

-

References

-

Suzuki Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

-

Scholl Reaction & Mechanism

-

Thiophene-Fused Acenes

-

Photocyclization (Alternative Route)

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

Steric Hindrance in 2,3-Disubstituted Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unseen Architect of Molecular Behavior

In the intricate world of heterocyclic chemistry, the thiophene ring stands as a privileged scaffold, a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of applications, from pharmaceuticals to organic electronics.[3][4] This guide delves into a critical, yet often nuanced, aspect of their chemistry: steric hindrance in 2,3-disubstituted thiophene derivatives. We will explore how the spatial arrangement of substituents at these adjacent positions dictates the molecule's conformation, reactivity, and ultimately, its function. This is not merely a catalog of observations but a dissertation on the causality of steric effects, offering field-proven insights for the rational design of novel thiophene-based compounds.

The Fundamentals of Steric Hindrance: Beyond Simple Crowding

Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule.[5] This repulsion increases the molecule's internal energy, leading to a decrease in stability.[5] The magnitude of this effect is influenced by several factors:

-

Size of Substituents: Larger, bulkier groups exert a more significant steric effect.[6]

-

Shape of Substituents: Branched substituents cause more hindrance than linear ones.[6]

-

Orientation of Substituents: The spatial arrangement of groups relative to the reactive center is paramount.[6]

In 2,3-disubstituted thiophenes, the proximity of the substituents forces them into specific conformations to minimize these repulsive interactions. This has profound implications for the molecule's overall shape and its ability to interact with other molecules, such as biological targets or other monomers in a polymer chain.

Conformational Landscape of 2,3-Disubstituted Thiophenes: A Balancing Act

The planarity of the thiophene ring is a key feature contributing to its aromaticity. However, bulky substituents at the 2 and 3 positions can disrupt this planarity. The interplay between the energy cost of breaking conjugation and the relief of steric strain governs the preferred conformation.

Twisting the Ring: The Energetics of Non-Planarity

Computational studies, such as ab initio calculations, have shown that significant steric hindrance can lead to a twisted molecular conformation. For instance, the introduction of two methylthio chains at the 3 and 3' positions of a 2,2'-bithiophene system results in a twisted minimum energy conformation with a dihedral angle of 71.0°.[7] This twisting comes with an energy barrier compared to the coplanar conformation, highlighting the energetic cost of alleviating steric strain.[7] In contrast, a single alkylthio substituent at the 3-position results in a more planar conformation and a lower energy barrier, demonstrating the direct relationship between substituent size and conformational distortion.[7]

Experimental Validation: Visualizing Molecular Geometry

X-ray crystallography provides definitive evidence of molecular conformation in the solid state. Crystal structures of 2,3-disubstituted thiophene derivatives can reveal the precise bond angles and dihedral angles, offering a snapshot of the sterically-induced distortions. For example, the crystal structure of a benzothiophene derivative showed the thiophene ring system to be nearly orthogonal to an attached phenyl ring, a clear consequence of steric hindrance.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.[9][10] Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between protons, respectively. For sterically hindered thiophenes, variable temperature NMR can be employed to study the dynamics of conformational changes.

The Impact of Steric Hindrance on Chemical Reactivity

Steric hindrance can dramatically alter the reactivity of 2,3-disubstituted thiophenes by shielding the reactive centers from the approach of reagents.[6] This can lead to reduced reaction rates, changes in reaction pathways, and altered product selectivity.[6]

Shielding Effects in Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack. However, bulky substituents at the 2 and 3 positions can hinder the approach of an electrophile to the adjacent positions on the ring, potentially directing the substitution to less hindered sites or slowing down the reaction altogether.

Controlling Polymerization

In the synthesis of polythiophenes, a crucial class of organic electronic materials, steric hindrance plays a pivotal role. The regiochemistry of the coupling of thiophene monomers is critical for achieving the desired electronic properties. Steric effects from substituents can influence the outcome of polymerization reactions, and density functional theory (DFT) calculations have highlighted the importance of these steric effects in chain growth polymerization mechanisms.[11] The introduction of sterically hindered units, such as a 3,4-dibutyl-thiophene ring, into organic sensitizers for dye solar cells has been shown to reduce sensitizer aggregation, leading to improved device efficiency.[12]

Harnessing Steric Hindrance in Drug Discovery and Design

In medicinal chemistry, steric hindrance is not just a challenge to be overcome but a tool to be exploited. The shape of a drug molecule is critical for its ability to bind to its biological target. Thiophene derivatives are found in a wide range of marketed drugs with diverse biological activities, including anti-inflammatory, antipsychotic, and anticancer properties.[1][3][13]

By strategically introducing bulky substituents, medicinal chemists can:

-

Enhance Binding Affinity and Selectivity: A sterically demanding group can force the molecule into a specific conformation that is complementary to the binding site of the target protein, leading to increased potency and selectivity.

-

Modulate Metabolic Stability: Steric hindrance can shield metabolically labile sites on a drug molecule from enzymatic degradation, thereby increasing its half-life in the body.

-

Control Physicochemical Properties: The introduction of bulky groups can influence properties like solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

Molecular docking studies can be used to predict how sterically hindered thiophene derivatives will interact with their target proteins, aiding in the rational design of new drug candidates.[14] For instance, in the design of cysteine protease inhibitors, it was found that ortho- and meta-substituents on a phenyl ring attached to a chalcone scaffold resulted in a loss of activity, likely due to unfavorable steric hindrance.[15]

Experimental Workflows and Protocols

To provide practical insights, this section outlines key experimental protocols for the synthesis and characterization of sterically hindered 2,3-disubstituted thiophene derivatives.

Synthesis of a Sterically Hindered 2,3-Disubstituted Thiophene

Several synthetic routes to 2,3-disubstituted thiophenes have been developed.[16][17][18][19] One common approach involves the reaction of an activated methylene compound with a sulfur source and an appropriate electrophile. The following is a generalized protocol that can be adapted based on the desired substituents.

Protocol: Tandem Thia-Michael/Aldol Reaction for 2,3-Disubstituted Thiophenes [16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the allenyl ester (1 equivalent) in a suitable solvent (e.g., THF).

-

Addition of Reagents: Cool the solution to 0 °C and add mercaptoacetaldehyde (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of this synthesis can be confirmed by spectroscopic analysis of the product. The presence of the desired functional groups and the thiophene ring can be verified by FT-IR and NMR spectroscopy.[20] Mass spectrometry will confirm the molecular weight of the synthesized compound.

Characterization Techniques

Table 1: Key Spectroscopic Data for Thiophene Derivatives

| Technique | Information Provided | Typical Spectral Regions/Chemical Shifts |

| FT-IR | Presence of functional groups | C-S stretching: ~700-800 cm⁻¹; C=C stretching (aromatic): ~1400-1600 cm⁻¹; C-H stretching (aromatic): ~3000-3100 cm⁻¹[20] |

| ¹H NMR | Proton environment and connectivity | Thiophene ring protons: δ 6.5-8.0 ppm; Substituent protons: variable, depending on the group[21] |

| ¹³C NMR | Carbon skeleton | Thiophene ring carbons: δ 120-145 ppm; Substituent carbons: variable[20] |

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal-free organic sensitizers with a sterically hindered thiophene unit for efficient dye-sensitized solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sci-Hub. Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol / RSC Advances, 2015 [sci-hub.sg]

- 19. mdpi.com [mdpi.com]

- 20. journalwjarr.com [journalwjarr.com]

- 21. researchgate.net [researchgate.net]

The Solubility Profile of 2,3-Diphenylthiophene: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,3-diphenylthiophene in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility, offers predictive insights based on its molecular structure, and details a robust experimental protocol for its determination. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 2,3-diphenylthiophene and its derivatives.

Introduction: The Significance of 2,3-Diphenylthiophene

2,3-Diphenylthiophene is a heterocyclic aromatic compound featuring a central thiophene ring substituted with two phenyl groups at the 2 and 3 positions. The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The diphenyl substitution pattern on the thiophene core creates a unique molecular architecture that influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Understanding and controlling the solubility of 2,3-diphenylthiophene is paramount for its successful application, from designing synthetic routes and purification schemes to formulating effective drug delivery systems.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. For a more quantitative prediction, we can consider the molecular structure of 2,3-diphenylthiophene and the properties of various organic solvents.

Molecular Structure and Polarity of 2,3-Diphenylthiophene

2,3-Diphenylthiophene is a largely nonpolar molecule. The thiophene ring itself possesses some aromatic character and the sulfur atom introduces a slight dipole. However, the two bulky, nonpolar phenyl groups dominate the molecular surface, rendering the overall molecule hydrophobic. The molecule lacks significant hydrogen bond donor or acceptor capabilities. This structure strongly suggests that 2,3-diphenylthiophene will exhibit higher solubility in nonpolar or weakly polar organic solvents.

Caption: Predicted polarity of 2,3-diphenylthiophene based on its structure.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly classified based on their polarity. The following table provides a predicted solubility profile of 2,3-diphenylthiophene in various common organic solvents, based on the "like dissolves like" principle.

| Solvent Class | Examples | Predicted Solubility of 2,3-Diphenylthiophene | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of the solute. The overall nonpolar character is well-matched. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | While nonpolar, the lack of aromaticity may lead to less favorable interactions compared to aromatic solvents. Solubility is expected to decrease with increasing alkane chain length. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity to dissolve a wide range of organic compounds and are excellent at disrupting solute-solute interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are weakly polar and can solvate the thiophene ring to some extent, but the large nonpolar phenyl groups will be the primary driver of solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These are more polar solvents. While they may show some solubility, they are less ideal than nonpolar or weakly polar options. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Very Low | The highly polar nature and hydrogen-bonding capabilities of alcohols are a poor match for the nonpolar 2,3-diphenylthiophene. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | These are highly polar solvents and are unlikely to be effective at solvating the nonpolar solute. |

| Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar 2,3-diphenylthiophene. |

Experimental Determination of Solubility

Given the lack of comprehensive published data, an experimental approach is necessary to determine the precise solubility of 2,3-diphenylthiophene in a solvent of interest. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

2,3-Diphenylthiophene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Step-by-step workflow for determining the solubility of 2,3-diphenylthiophene.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-diphenylthiophene to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility values.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where 2,3-diphenylthiophene has strong absorbance. Quantify the concentration against a pre-established calibration curve of known 2,3-diphenylthiophene concentrations.

-

UV-Vis Spectrophotometry Method: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for 2,3-diphenylthiophene. Calculate the concentration using a calibration curve prepared from standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2,3-diphenylthiophene in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Data Interpretation and Application

The experimentally determined solubility data can be used to guide various processes in a research and development setting.

-

Synthesis: Choosing a solvent in which the reactants are soluble but the product, 2,3-diphenylthiophene, has lower solubility can facilitate its isolation and purification by precipitation or crystallization.

-

Purification: For recrystallization, an ideal solvent is one in which 2,3-diphenylthiophene is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents can also be employed to achieve the desired solubility profile.[1]

-

Formulation: In drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution rates from solid dosage forms.

Conclusion

References

-

Thiophene and Its Derivatives in Medicinal Chemistry. Medicinal Chemistry-Based Perspectives on Thiophene and Its Derivatives: Exploring Structural Insights to Discover Plausible Druggable Leads. Available at: [Link]

-

General Principles of Solubility. Solubility of Organic Compounds. Available at: [Link]

-

Experimental Determination of Solubility. The Experimental Determination of Solubilities. Available at: [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]

-

Recrystallization Techniques. Recrystallization. Available at: [Link]

Sources

The Enigmatic Blue Fluorescence of 2,3-Diphenylthiophene Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Potential of Blue Emitters in Modern Research

In the ever-evolving landscape of molecular probes and materials science, the quest for stable and efficient blue-emitting fluorophores remains a paramount challenge. Blue emitters are indispensable tools in a myriad of applications, from high-resolution biological imaging and sensitive analyte detection to the development of next-generation organic light-emitting diodes (OLEDs). Among the diverse classes of fluorescent molecules, thiophene derivatives have emerged as a particularly promising scaffold due to their rich photophysical properties and synthetic versatility. This technical guide delves into the core principles governing the blue fluorescence of a specific, yet underexplored, subclass: 2,3-diphenylthiophene derivatives. By elucidating their synthesis, photophysical characteristics, and the intricate structure-property relationships that dictate their emissive behavior, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of these intriguing molecules.

The Thiophene Core: A Privileged Scaffold for Fluorescence

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as an excellent building block for fluorescent materials. Its electron-rich nature and the ability of the sulfur atom's d-orbitals to participate in π-conjugation create a versatile electronic framework that can be readily modulated. The fluorescence properties of thiophene derivatives are profoundly influenced by the nature and position of substituents on the thiophene ring.[1]

The introduction of aryl groups, such as phenyl rings, extends the π-conjugated system, which generally leads to a red-shift in both absorption and emission spectra.[2] However, the specific substitution pattern plays a critical role in determining the ultimate color of the emitted light. While 2,5-diphenylthiophene derivatives have been more extensively studied, the 2,3-diphenyl substitution pattern offers a unique steric and electronic environment that can be exploited to achieve the desired blue fluorescence.

Strategic Synthesis of 2,3-Diphenylthiophene Derivatives

The synthesis of the 2,3-diphenylthiophene core can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the phenyl rings.

Key Synthetic Pathways

A common and versatile approach involves the construction of the thiophene ring from acyclic precursors. One such powerful method is the Gewald aminothiophene synthesis , which typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of 2,3-diphenylthiophene derivatives, a suitable α-aryl-substituted ketone would be a key starting material.

Another prominent strategy is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. The requisite 1,4-dicarbonyl precursor bearing the desired phenyl substituents can be synthesized through various classical organic reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling , offer a modular approach to introduce phenyl groups onto a pre-functionalized thiophene core.[3] For instance, a 2,3-dihalothiophene can be sequentially coupled with different phenylboronic acids to generate a diverse library of 2,3-diphenylthiophene derivatives. This method provides excellent control over the final structure and allows for the introduction of various functional groups on the phenyl rings to fine-tune the photophysical properties.

Caption: Key synthetic strategies for 2,3-diphenylthiophene derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the synthesis of 2,3-diphenylthiophene derivatives via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2,3-Dibromothiophene

-

Phenylboronic acid (or substituted derivatives)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous and deoxygenated solvents and reagents

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,3-dibromothiophene (1.0 eq), phenylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).

-

Solvent Addition: Add the anhydrous and deoxygenated solvent to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diphenylthiophene derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Unraveling the Photophysical Properties of Blue-Emitting 2,3-Diphenylthiophenes

The blue fluorescence of 2,3-diphenylthiophene derivatives is a direct consequence of their electronic structure and the transitions between their molecular orbitals. A comprehensive understanding of their photophysical properties is essential for their rational design and application.

Absorption and Emission Spectra

The absorption spectra of these compounds are typically characterized by strong π-π* transitions in the ultraviolet (UV) region. The position of the absorption maximum (λabs) is influenced by the extent of conjugation and the nature of the substituents on the phenyl rings. The emission spectra, on the other hand, reveal the energy of the emitted photons after excitation. For blue-emitting derivatives, the emission maximum (λem) will fall within the 400-500 nm range.

The Stokes shift , the difference in wavelength between the absorption and emission maxima, provides insights into the structural relaxation of the molecule in the excited state. A larger Stokes shift can be beneficial in applications where re-absorption of the emitted light is a concern.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A high quantum yield is desirable for most applications, as it translates to brighter fluorescence. Thiophene derivatives can sometimes exhibit lower quantum yields due to the "heavy atom effect" of sulfur, which can promote intersystem crossing to the triplet state. However, careful molecular design can mitigate this effect.

The fluorescence lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state.[1] This parameter is important for applications in time-resolved fluorescence spectroscopy and for understanding the dynamics of the excited state.

| Photophysical Parameter | Significance | Typical Range for Blue Emitters |

| Absorption Maximum (λabs) | Wavelength of maximum light absorption | 350 - 420 nm |

| Emission Maximum (λem) | Wavelength of maximum fluorescence emission | 430 - 490 nm |

| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence | 0.1 - 1.0 |

| Fluorescence Lifetime (τ) | Duration of the excited state | 1 - 10 ns |

Structure-Property Relationships: The Key to Blue Emission

The blue emission of 2,3-diphenylthiophene derivatives is a delicate balance of electronic and steric effects. The non-coplanar arrangement of the two phenyl rings at the 2 and 3 positions can disrupt extensive π-conjugation, which in turn leads to a blue-shift in the emission compared to more planar analogs like 2,5-diphenylthiophene.

Introducing electron-donating or electron-withdrawing groups on the phenyl rings can further tune the electronic properties and, consequently, the emission color. For instance, attaching electron-donating groups can lead to a red-shift, while electron-withdrawing groups may cause a blue-shift, although the final outcome depends on the specific substitution pattern and intramolecular interactions.

Experimental Characterization of Fluorescence

Accurate and reproducible characterization of the fluorescent properties of 2,3-diphenylthiophene derivatives is crucial for their development and application.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the synthesized compounds.

Instrumentation: A standard spectrofluorometer.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the thiophene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation wavelength to the absorption maximum and scan a range of emission wavelengths.

-

Data Analysis: Determine the wavelengths of maximum excitation and emission.

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence.

Method: The relative method using a well-characterized standard is commonly employed.

Protocol:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard)

where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Caption: Workflow for determining fluorescence quantum yield.

Applications in Research and Drug Development

The unique properties of blue-fluorescent 2,3-diphenylthiophene derivatives make them attractive candidates for a range of applications.

-

Fluorescent Probes and Sensors: The thiophene core can be functionalized with specific recognition moieties to create probes for detecting ions, reactive oxygen species, and other biologically relevant molecules.[5] The blue fluorescence provides a distinct signaling channel.

-

Bioimaging: Their potential for cell permeability and low cytotoxicity makes them suitable for use as fluorescent labels for imaging cellular structures and processes.

-

Organic Light-Emitting Diodes (OLEDs): Stable and efficient blue emitters are highly sought after for display and lighting technologies.[6] 2,3-Diphenylthiophene derivatives represent a potential new class of materials for blue OLEDs.

-

Drug Discovery: Fluorescently labeled small molecules are valuable tools in drug discovery for studying drug-target interactions and cellular uptake. The 2,3-diphenylthiophene scaffold can be incorporated into drug candidates to facilitate these studies.

Future Directions and Outlook

The exploration of 2,3-diphenylthiophene derivatives as blue emitters is still in its nascent stages. Future research should focus on:

-

Systematic Synthesis and Characterization: Building a comprehensive library of derivatives with diverse substituents to establish clear structure-property relationships.

-

Computational Modeling: Employing theoretical calculations to predict and understand their photophysical properties, guiding the design of new and improved fluorophores.

-

Application-Oriented Design: Tailoring the molecular structure for specific applications, such as enhancing two-photon absorption for deep-tissue imaging or improving charge transport properties for OLEDs.

By continuing to investigate the fundamental science and engineering of these molecules, the research community can unlock the full potential of 2,3-diphenylthiophene derivatives as a new generation of high-performance blue fluorophores.

References

-

Palani, P., & Subramanian, K. (2024). Thiophene derived sky-blue fluorescent probe for the selective recognition of mercuric ion through CHEQ mechanism and application in real time samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 305, 123518. [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

-

Zhang, X.-F., Zhang, J., & Liu, L. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 24(3), 819–826. [Link]

-

Rasmussen, S. C., Evenson, S. J., & McCausland, C. B. (2015). Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chemical Communications, 51(13), 2534-2549. [Link]

-

Wikipedia contributors. (2023). Quantum yield. In Wikipedia, The Free Encyclopedia. [Link]

-

Sun, M., et al. (2025). A thiophene-substituted cyanostilbene derivative: Understanding the mechanism of its aggregation-induced emission, acidochromism and mechanochromism from the molecular level. Request PDF. [Link]

-

Chen, Y., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Molecules, 27(14), 4536. [Link]

-

Li, Y., et al. (2023). Narrowband deep-blue emission from a BN-embedded cyclophane: synthesis, characterization, and OLED application. Nature Communications, 14(1), 7485. [Link]

-

Wang, C., et al. (2021). Synthesis and properties investigation of blue-emitting molecules based on d-π-a structures. Journal of Physics: Conference Series, 1969(1), 012028. [Link]

-

Xie, H., et al. (2010). Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. Journal of Fluorescence, 20(5), 1077-1085. [Link]

-

Li, X., et al. (2021). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 45(3), 1436-1442. [Link]

-

Bäuerle, P., et al. (2007). Optical properties of fully conjugated cyclo[n]thiophenes – An experimental and theoretical approach. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Valdes-Aguilera, O., & Neckers, D. C. (1989). Aggregation phenomena in xanthene dyes. Accounts of Chemical Research, 22(5), 171-177. [Link]

-

El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6529. [Link]

Sources

- 1. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Aggregation-induced emission of tetraphenylethene derivative as a fluorescence method for probing the assembling/disassembling of amphiphilic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJNANO - Optical properties of fully conjugated cyclo[n]thiophenes – An experimental and theoretical approach [beilstein-journals.org]

- 5. Thiophene derived sky-blue fluorescent probe for the selective recognition of mercuric ion through CHEQ mechanism and application in real time samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Narrowband deep-blue emission from a BN-embedded cyclophane: synthesis, characterization, and OLED application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Diphenylthiophene: A Two-Step Approach from 2,3-Dihydrothiophene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various chemical transformations make them valuable scaffolds in the design of novel pharmaceuticals and organic electronic materials. This application note provides a detailed, two-step protocol for the synthesis of 2,3-diphenylthiophene, a key building block for more complex molecular architectures. The synthesis commences with the preparation of the intermediate, 2,3-diphenyl-2,3-dihydrothiophene, from readily available starting materials, followed by its efficient aromatization. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights to ensure successful and safe execution.

Strategic Overview: A Two-Step Synthesis

The synthesis of 2,3-diphenylthiophene is strategically divided into two distinct chemical transformations. This approach allows for the controlled construction of the thiophene ring system with the desired phenyl substituents at the 2 and 3 positions.

Step 1: Synthesis of 2,3-Diphenyl-2,3-dihydrothiophene

The initial step involves the direct reaction of trans-stilbene with elemental sulfur. This reaction proceeds through a mechanism involving the formation of sulfur radicals that add across the double bond of stilbene, followed by cyclization to form the dihydrothiophene ring.

Step 2: Aromatization to 2,3-Diphenylthiophene

The second step is the dehydrogenation of the 2,3-diphenyl-2,3-dihydrothiophene intermediate to the final aromatic product. This transformation is effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful oxidizing agent. The driving force for this reaction is the formation of the stable aromatic thiophene ring.[1]

Start [label="trans-Stilbene + Sulfur", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2,3-Diphenyl-2,3-dihydrothiophene"]; Reagent [label="DDQ", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="2,3-Diphenylthiophene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Step 1: Cyclization"]; Intermediate -> Final_Product [label="Step 2: Aromatization"]; Reagent -> Final_Product; }

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 2,3-Diphenyl-2,3-dihydrothiophene

This section details the experimental protocol for the synthesis of the dihydrothiophene intermediate. The reaction of alkenes with elemental sulfur is a known method for the preparation of sulfur-containing heterocycles.[2][3][4]

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |